Niobium(V) oxide

Beschreibung

Eigenschaften

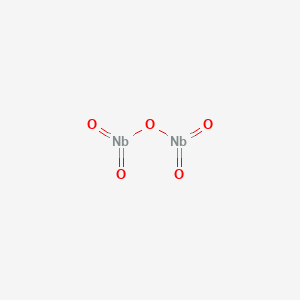

IUPAC Name |

dioxoniobiooxy(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKATWMILCYLAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb](=O)O[Nb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals insoluble in water; [Sax] | |

| Record name | Niobium pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1313-96-8 | |

| Record name | Niobium pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diniobium pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Niobium (5) Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Niobium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

Niobium(V) oxide (Nb₂O₅), a transition metal oxide, has garnered significant attention in various scientific and technological fields due to its remarkable chemical stability, diverse electronic properties, and extensive polymorphism. This guide provides a comprehensive overview of the complex crystal structures and polymorphic transformations of Nb₂O₅, offering valuable insights for researchers in materials science, catalysis, and drug development, where niobium-based materials are increasingly explored for applications such as drug delivery systems and biomedical coatings.

Polymorphism of this compound

This compound is renowned for its numerous crystalline forms, with more than 15 distinct polymorphs identified to date.[1] The formation of a specific polymorph is highly dependent on the synthesis method, thermal history, and pressure conditions.[1] These different phases exhibit unique crystal structures, leading to variations in their physical and chemical properties. The most commonly encountered polymorphs are designated as TT, T, B, M, and H phases.

Low-Temperature Polymorphs: TT-Nb₂O₅ and T-Nb₂O₅

Amorphous niobium oxide, typically synthesized through low-temperature methods, crystallizes into the TT-Nb₂O₅ or T-Nb₂O₅ phase at approximately 500°C.[1]

-

TT-Nb₂O₅: This is a low-temperature, pseudohexagonal phase.[2] Its formation is often associated with the presence of impurities or defects, and it can be considered a less crystalline form of the T-phase.[1] The structure of TT-Nb₂O₅ is complex, with a disordered pseudohexagonal subcell.[1]

-

T-Nb₂O₅: The T-phase possesses an orthorhombic crystal structure.[1] In this structure, niobium atoms are coordinated to six or seven oxygen atoms, forming distorted NbO₆ octahedra and NbO₇ pentagonal bipyramids.[1]

Intermediate-Temperature Polymorphs: B-Nb₂O₅ and M-Nb₂O₅

With increasing temperature, further phase transformations occur.

-

B-Nb₂O₅: This monoclinic phase can be synthesized in the medium temperature range of 650–950°C.

-

M-Nb₂O₅: Around 800-900°C, the M-phase, which has a tetragonal crystal structure, becomes stable.[1][3] The structure of M-Nb₂O₅ is characterized by 4x4 blocks of ReO₃-type structures.[1][3]

High-Temperature Polymorph: H-Nb₂O₅

The H-Nb₂O₅ phase is the most thermodynamically stable polymorph at high temperatures, typically forming at 1000°C or above.[1][2]

-

H-Nb₂O₅: This phase has a complex monoclinic structure.[4] Its intricate structure consists of blocks of corner-sharing NbO₆ octahedra.[5] Specifically, it is built from 3x4 and 3x5 blocks of ReO₃-type structures arranged in layers.[1] For every 28 niobium atoms, one occupies a tetrahedral site.[1]

Quantitative Crystallographic Data

The crystallographic parameters of the most common Nb₂O₅ polymorphs are summarized in the table below for easy comparison.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| TT-Nb₂O₅ | Pseudohexagonal | P6/mmm | 3.607 | 3.607 | 3.925 | - |

| T-Nb₂O₅ | Orthorhombic | Pbam | 6.17 | 29.32 | 3.94 | - |

| B-Nb₂O₅ | Monoclinic | C2/c | 12.740 | 4.883 | 5.561 | 105.02 |

| M-Nb₂O₅ | Tetragonal | I4/mmm | 20.44 | 20.44 | 3.832 | - |

| H-Nb₂O₅ | Monoclinic | P2/m | 21.16 | 3.824 | 19.36 | 119.83 |

Phase Transitions and Relationships

The various polymorphs of Nb₂O₅ are interconnected through temperature- and pressure-induced phase transitions. The general sequence of transformations with increasing temperature at atmospheric pressure is a key aspect of understanding and controlling the desired crystal phase.

Caption: Temperature-induced polymorphic transformations of this compound.

Pressure is another critical parameter influencing the stability of Nb₂O₅ polymorphs. High-pressure studies have revealed reversible and irreversible transformations to denser phases.

Caption: Pressure-induced phase transformations of the H-Nb₂O₅ polymorph.

Experimental Protocols for Synthesis

The choice of synthesis method plays a crucial role in determining the resulting polymorph of Nb₂O₅. Below are detailed protocols for common synthesis techniques.

Sol-Gel Synthesis of T-Nb₂O₅

The sol-gel method is a versatile technique for preparing high-purity metal oxides at relatively low temperatures.

Protocol:

-

Precursor Solution Preparation: Dissolve niobium (V) ethoxide (Nb(OC₂H₅)₅) in absolute ethanol (B145695) with vigorous stirring. A typical molar ratio is 1:20 (Nb(OC₂H₅)₅ : ethanol).

-

Hydrolysis: Add a mixture of deionized water and ethanol dropwise to the precursor solution under continuous stirring. The hydrolysis can be catalyzed by adding a small amount of acid (e.g., HNO₃) or base (e.g., NH₄OH).

-

Gelation: Continue stirring until a transparent sol transitions into a viscous gel. This process can take several hours.

-

Aging: Age the gel at room temperature for 24-48 hours to allow for the completion of polycondensation reactions.

-

Drying: Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent, resulting in a xerogel.

-

Calcination: Calcine the xerogel powder in a furnace. To obtain the T-Nb₂O₅ phase, a typical calcination profile is to heat to 600-750°C at a ramping rate of 5°C/min and hold for 2-4 hours.[2]

Hydrothermal Synthesis of Nb₂O₅ Nanostructures

Hydrothermal synthesis is a method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. It is particularly useful for producing well-defined nanostructures.

Protocol:

-

Precursor Preparation: Dissolve a niobium precursor, such as niobium (V) chloride (NbCl₅) or ammonium (B1175870) niobate (V) oxalate (B1200264) hydrate, in a suitable solvent (e.g., deionized water or ethanol).

-

Additive Introduction: Depending on the desired morphology, additives such as mineralizers (e.g., NH₄F) or structure-directing agents can be added to the solution.[6][7]

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 150°C and 200°C for a duration of 12 to 72 hours.[7]

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at 60-80°C overnight.

-

Post-Annealing (Optional): The as-synthesized product may be amorphous or poorly crystalline. A subsequent calcination step, similar to the one described in the sol-gel method, can be employed to induce crystallization into a specific polymorph.

Pechini Method for Nanocrystalline Nb₂O₅

The Pechini method is a modified sol-gel technique that utilizes the ability of certain alpha-hydroxy-carboxylic acids, like citric acid, to form stable chelates with metal cations.

Protocol:

-

Chelation: Dissolve ammonium niobium oxalate in deionized water. To this solution, add citric acid in a molar ratio of approximately 3:1 (citric acid : Nb). Heat the solution to around 70°C with stirring to form a stable niobium-citrate chelate.

-

Polyesterification: Add ethylene (B1197577) glycol to the solution, typically in a 4:1 mass ratio with citric acid. Increase the temperature to 100-120°C to promote polyesterification between the citric acid and ethylene glycol, resulting in a polymeric resin.

-

Pre-Calcination: Heat the resin to around 300-400°C for a few hours to decompose the organic components.

-

Calcination: Calcine the resulting powder at temperatures between 500°C and 700°C for 2-4 hours to obtain the desired crystalline phase of Nb₂O₅.[8]

Electrospinning for Nb₂O₅ Nanofibers

Electrospinning is a fiber production method that uses electric force to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers.

Protocol:

-

Precursor Solution: Prepare a solution containing a niobium precursor (e.g., niobium (V) ethoxide) and a polymer (e.g., polyvinylpyrrolidone (B124986) - PVP) in a suitable solvent mixture (e.g., ethanol and acetic acid).

-

Electrospinning: Load the precursor solution into a syringe with a metallic needle. Apply a high voltage (typically 15-25 kV) between the needle and a grounded collector. The electrostatic forces will overcome the surface tension of the solution, ejecting a jet that solidifies into composite nanofibers on the collector.

-

Calcination: Collect the as-spun nanofibers and calcinate them in air. The calcination process removes the polymer and crystallizes the niobium oxide. The final polymorph depends on the calcination temperature: ~500°C for the pseudohexagonal phase and ~800°C for the orthorhombic phase.[9]

Logical Relationships in Nb₂O₅ Synthesis

The final polymorphic form of Nb₂O₅ is not only dependent on temperature but also on the chosen synthesis route, as different methods can lead to distinct precursor chemistries and crystallization pathways.

Caption: Relationship between synthesis methods and the resulting Nb₂O₅ polymorphs.

Conclusion

The rich polymorphism of this compound presents both a challenge and an opportunity for materials scientists and researchers. A thorough understanding of the crystal structures of the different phases and the factors governing their formation is essential for tailoring the properties of Nb₂O₅ for specific applications. The detailed experimental protocols provided in this guide serve as a starting point for the controlled synthesis of various Nb₂O₅ polymorphs, enabling further exploration of their potential in catalysis, energy storage, and advanced biomedical applications. The provided diagrams offer a clear visual representation of the complex phase relationships, aiding in the rational design of synthesis strategies.

References

- 1. Polymorphs of Nb2O5 Compound and Their Electrical Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Niobium pentoxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Niobium Oxide Nanorods Obtained by Hydrothermal Synthesis—Structure, Morphology, and Electrochemical Detection of Oxygen Via Oxygen Reduction Reaction [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Niobium Pentoxide (Nb₂O₅) Nanoparticles

Niobium pentoxide (Nb₂O₅) nanoparticles have garnered significant attention in the scientific community due to their unique physicochemical properties, including a wide band gap, high chemical stability, and notable catalytic activity.[1][2] These characteristics make them promising candidates for a diverse range of applications, from catalysis and photocatalysis to advanced biomedical uses like biosensing and drug delivery.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of Nb₂O₅ nanoparticles, details common experimental protocols for their synthesis and characterization, and presents key quantitative data for reference.

Synthesis of Nb₂O₅ Nanoparticles

The properties of Nb₂O₅ nanoparticles are intrinsically linked to their synthesis method, which dictates particle size, morphology, crystallinity, and surface characteristics.[5] Common synthesis techniques include sol-gel, hydrothermal, and precipitation methods.

-

Sol-Gel Synthesis : This versatile "wet chemical" method allows for excellent control over particle size and purity at relatively low temperatures.[2] It typically involves the hydrolysis and polycondensation of a niobium precursor, such as a niobium alkoxide, in a solvent to form a stable colloidal suspension (sol), which then transforms into a continuous solid-liquid network (gel).[2] Subsequent drying and calcination of the gel yield the final nanoparticle powder.[2][6]

-

Hydrothermal Synthesis : This method involves a chemical reaction in an aqueous solution within a sealed, heated vessel called an autoclave.[2][7] It is effective for producing highly crystalline nanoparticles with controlled morphology, such as nanorods.[7] Variations like microwave-assisted hydrothermal synthesis can significantly reduce reaction times.[8][9]

-

Precipitation : As one of the simplest methods, precipitation involves reacting a niobium salt precursor with a precipitating agent, such as aqueous ammonia (B1221849), to form an insoluble niobic acid precipitate.[1] This precipitate is then washed, dried, and calcined to obtain Nb₂O₅ nanoparticles.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of Nb₂O₅ nanoparticles.

Protocol 1: Sol-Gel Synthesis

This protocol is a generalized representation based on common literature procedures.[1][10]

-

Precursor Solution Preparation : Dissolve a niobium alkoxide precursor, such as Niobium (V) ethoxide (Nb(OC₂H₅)₅), in an absolute alcohol like ethanol (B145695) under vigorous stirring.[10]

-

Hydrolysis : Induce hydrolysis and precipitation by adding a controlled amount of water or an ammonia solution to the precursor mixture.[1][10] This step initiates the formation of the gel network.

-

Aging : Allow the resulting gel to age for a specified period to ensure the completion of condensation reactions.

-

Drying : Dry the gel to remove the solvent. This can be done in an oven at a moderate temperature (e.g., 80-100°C).

-

Calcination : Calcine the dried powder in a furnace at elevated temperatures (e.g., 500-750°C) to remove organic residues and induce crystallization into the desired Nb₂O₅ phase.[5][10] The final crystal structure is highly dependent on the calcination temperature.[11]

// Nodes Precursor [label="Niobium Alkoxide\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Alcohol Solvent\n(e.g., Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mixing & Dissolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol [label="Formation of 'Sol'", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis &\nCondensation\n(add H₂O/NH₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gel [label="Formation of 'Gel'", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying\n(e.g., 80°C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amorphous [label="Amorphous Powder", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Calcination [label="Calcination\n(e.g., 500-750°C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Crystalline Nb₂O₅\nNanoparticles", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precursor -> Mixing; Solvent -> Mixing; Mixing -> Sol; Sol -> Hydrolysis; Hydrolysis -> Gel; Gel -> Drying; Drying -> Amorphous; Amorphous -> Calcination; Calcination -> FinalProduct; }

Caption: Workflow for Sol-Gel Synthesis of Nb₂O₅ Nanoparticles.

Protocol 2: Hydrothermal Synthesis

This protocol is a generalized representation based on common literature procedures.[7][8]

-

Precursor Solution : Dissolve a niobium precursor, such as niobium ammoniacal oxalate, in distilled water with stirring.[8]

-

Additive Introduction : Add any necessary reagents, such as hydrogen peroxide or a mineralizer like ammonium (B1175870) fluoride (B91410) (NH₄F), to the solution.[7][8]

-

Autoclave Treatment : Transfer the final suspension to a Teflon-lined stainless-steel autoclave.

-

Heating : Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 140-200°C) for a specific duration (e.g., 4-32 hours).[8]

-

Cooling and Collection : Allow the autoclave to cool to room temperature naturally.

-

Washing and Drying : Collect the resulting precipitate by filtration or centrifugation, wash it thoroughly with distilled water and ethanol to remove any unreacted precursors, and dry it in an oven at a low temperature (e.g., 60-80°C).[8]

// Nodes Precursor [label="Niobium Precursor\n(e.g., Niobium Oxalate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Aqueous Solution\n(e.g., DI Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Dissolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suspension [label="Precursor\nSuspension", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; Autoclave [label="Transfer to\nAutoclave", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Hydrothermal\nReaction\n(e.g., 140-200°C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Cooling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Washing & Filtering", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying\n(e.g., 60°C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Crystalline Nb₂O₅\nNanoparticles", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precursor -> Mixing; Solvent -> Mixing; Mixing -> Suspension; Suspension -> Autoclave; Autoclave -> Heating; Heating -> Cooling; Cooling -> Washing; Washing -> Drying; Drying -> FinalProduct; }

Caption: Workflow for Hydrothermal Synthesis of Nb₂O₅ Nanoparticles.

Protocol 3: Characterization Techniques

-

X-Ray Diffraction (XRD) : Used to identify the crystalline phase and estimate the average crystallite size of the nanoparticles.[1] Powdered samples are scanned over a range of 2θ angles, and the resulting diffraction pattern is compared to standard patterns (e.g., JCPDS cards) to identify the crystal structure (e.g., orthorhombic, pseudo-hexagonal).[12][13][14]

-

Electron Microscopy (SEM/TEM) : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology (shape, e.g., spherical, nanorods) and size distribution of the nanoparticles.[1][15]

-

Brunauer-Emmett-Teller (BET) Analysis : This technique measures the specific surface area of the material by analyzing the physical adsorption of nitrogen gas on the nanoparticle surface at cryogenic temperatures.[1]

-

UV-Visible Spectroscopy (UV-Vis) : Used to determine the optical properties, particularly the band gap energy.[16] The absorption spectrum of a nanoparticle suspension is measured, and the band gap is calculated from the absorption edge.[17]

-

Raman and FTIR Spectroscopy : These vibrational spectroscopy techniques provide information about the chemical bonds and structural arrangement of the material, confirming the formation of Nb-O bonds and the characteristic structure of NbO₆ octahedra.[17]

Physical and Chemical Properties

The properties of Nb₂O₅ are a direct result of its structure and composition. It is an n-type semiconductor known for its polymorphism.[1][18]

Structural and Physical Properties

Nb₂O₅ exists in over 15 different crystal phases, with the most common being the low-temperature orthorhombic (T-Nb₂O₅), pseudo-hexagonal (TT-Nb₂O₅), and high-temperature monoclinic (H-Nb₂O₅) forms.[2][3][18] The transition between these phases is driven by temperature, which in turn affects the material's catalytic and electronic properties.[11][19] For instance, lower-temperature phases often have more structural defects and a higher surface area, making them more active for catalysis.[19]

// Edges T1 -> Amorphous [label="leads to"]; T2 -> Orthorhombic [label="leads to"]; T3 -> Monoclinic [label="leads to"]; Amorphous -> Prop1 [label="results in"]; Orthorhombic -> Prop2 [label="results in"]; Monoclinic -> Prop3 [label="results in"]; }

Caption: Relationship between temperature, crystal phase, and properties.

Table 1: Physical and Structural Properties of Nb₂O₅ Nanoparticles

| Property | Value | Synthesis Method | Reference |

|---|---|---|---|

| Crystal Phase | Orthorhombic (T-phase) | Chemical Method, Annealed at 700°C | [16] |

| Orthorhombic (T-phase) | Sol-Gel, Calcined at 750°C | [5] | |

| Pseudo-hexagonal (TT-phase) | Sol-Gel, Calcined at 500°C | [5] | |

| Crystallite/Particle Size | ~4 nm | Precipitation, Calcined at 400°C | [1] |

| 4.5 nm | Sol-Gel | [1][5] | |

| 18-20 nm | Chemical Method | [16] | |

| 26 nm and 30 nm | Sol-Gel | [1] | |

| 30-50 nm | Precipitation | [1] | |

| Lattice Parameters (Orthorhombic) | a = 6.1687 Åb = 29.1932 Åc = 3.923 Å | Chemical Method | [16] |

| BET Surface Area | 12.09 m²/g | Not specified (Porous NPs) | [20] |

| Average Pore Size | 3.4 nm | Not specified (Porous NPs) |[20] |

Optical and Chemical Properties

Nb₂O₅ is a wide band-gap semiconductor, making it photoactive under UV irradiation.[1] This property is central to its application in photocatalysis for degrading organic pollutants.[19][21][22] The band gap of Nb₂O₅ nanoparticles is typically larger than its bulk counterpart due to quantum confinement effects, often referred to as a blue shift.[16][17]

Chemically, the surface of Nb₂O₅ is characterized by strong acidity, possessing both Brønsted and Lewis acid sites.[1][23] This surface acidity is a key factor in its high catalytic activity for various acid-catalyzed reactions.[23]

Table 2: Optical and Chemical Properties of Nb₂O₅ Nanoparticles

| Property | Value | Notes | Reference |

|---|---|---|---|

| Band Gap Energy (E_g) | ~3.4 eV | General value for n-type semiconductor | [1][5] |

| 3.2517 eV | Orthorhombic phase | [16] | |

| 3.22 eV / 3.19 eV | Orthorhombic phase, thermolysis method | [17] | |

| 2.8 - 3.5 eV | Dependent on preparation conditions | [24] | |

| Refractive Index | 2.0 - 2.3 | Varies with crystallinity and thermal treatment | [3] |

| Surface Acidity | H₀ = -5.6 | Equivalent to ~70% H₂SO₄ (Amorphous niobic acid) |[1][23] |

Applications in Research and Drug Development

The unique combination of properties makes Nb₂O₅ nanoparticles highly versatile.

-

Catalysis : Their high surface area and strong surface acidity make them effective catalysts for reactions like esterification and alcohol dehydration.[23] Their semiconducting nature also allows them to act as photocatalysts for environmental remediation.[21]

-

Biosensing : The high surface area and conductivity of Nb₂O₅ nanostructures, such as nanorods, make them ideal for enhancing the performance and sensitivity of electrochemical biosensors.[3][16]

-

Drug Delivery and Biomedical Applications : Nb₂O₅ nanoparticles are being explored for drug delivery systems due to their chemical stability and biocompatibility.[2][3] Their surface can be functionalized to control drug release or target specific cells.[2] Furthermore, their photocatalytic properties open avenues for applications in photodynamic therapy.[3] However, challenges related to long-term biodegradability and potential toxicity remain areas of active research.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. pubs.aip.org [pubs.aip.org]

- 17. jnanoworld.com [jnanoworld.com]

- 18. Polymorphs of Nb2O5 Compound and Their Electrical Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phase-Dependent Photocatalytic Activity of Nb2O5 Nanomaterials for Rhodamine B Degradation: The Role of Surface Chemistry and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Preparation and Application of Nb2O5 Nanofibers in CO2 Photoconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. tandfonline.com [tandfonline.com]

- 24. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to the Electronic Band Structure of Niobium Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of niobium pentoxide (Nb₂O₅), a material of significant interest in various scientific and technological fields, including catalysis, electronics, and photocatalysis. This document details the theoretical and experimental understanding of its electronic properties, focusing on the influence of its various crystalline forms.

Introduction to the Electronic Structure of Niobium Pentoxide

Niobium pentoxide (Nb₂O₅) is a wide band gap n-type semiconductor.[1] Its electronic structure is primarily defined by the hybridization of the Niobium (Nb) 4d and Oxygen (O) 2p orbitals.[2] The valence band maximum (VBM) is predominantly formed by O 2p states, while the conduction band minimum (CBM) is mainly composed of Nb 4d states.[2] This electronic configuration governs the material's optical and electrical properties, making it a subject of extensive research.

The band gap of Nb₂O₅ can vary significantly, ranging from 3.1 eV to 5.3 eV, depending on its crystalline phase (polymorph), stoichiometry, and the presence of defects or dopants.[2][3] The ability to tune the band gap by controlling these parameters makes Nb₂O₅ a versatile material for a wide range of applications.

Polymorphs of Niobium Pentoxide and Their Electronic Properties

Niobium pentoxide exists in several crystalline polymorphs, with the most common being the amorphous, pseudohexagonal (TT-Nb₂O₅), orthorhombic (T-Nb₂O₅), tetragonal (M-Nb₂O₅), and monoclinic (H-Nb₂O₅) phases.[4][5] The arrangement of NbO₆ or NbO₇ polyhedra in these structures leads to distinct electronic properties.[6]

The transformation between these phases is primarily temperature-dependent. Amorphous Nb₂O₅ typically crystallizes into the TT-phase at around 500 °C, which then transforms to the T-phase at approximately 600-800 °C. Further heating to around 800-950 °C can lead to the M-phase, and the most stable H-phase is formed at temperatures above 1000-1100 °C.[4][7][8]

The following diagram illustrates the temperature-induced phase transformation pathway of niobium pentoxide.

Quantitative Data on Band Gap Energies

The band gap energy (Eg) is a critical parameter that determines the electronic and optical properties of Nb₂O₅. The following table summarizes experimentally determined and theoretically calculated band gap values for various polymorphs.

| Polymorph | Crystal System | Experimental Band Gap (eV) | Theoretical Band Gap (eV) | Reference(s) |

| Amorphous | - | 3.1 - 4.0 | - | [2][3] |

| TT-Nb₂O₅ | Pseudohexagonal | ~3.4 | - | [4] |

| T-Nb₂O₅ | Orthorhombic | 3.1 - 3.8 | 2.7 - 3.2 | [1][2][9] |

| M-Nb₂O₅ | Tetragonal | 3.0 - 3.2 | 3.0 | [2] |

| H-Nb₂O₅ | Monoclinic | 3.1 - 3.4 | - | [10] |

| B-Nb₂O₅ | Monoclinic | - | 2.67 | [11] |

Experimental Determination of Electronic Band Structure

The electronic band structure of niobium pentoxide is primarily investigated using a combination of spectroscopic techniques and theoretical calculations. The following sections detail the experimental protocols for key characterization methods.

UV-Visible (UV-Vis) Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials. The process involves measuring the absorbance or reflectance of a Nb₂O₅ sample over a range of wavelengths and then using a Tauc plot to extrapolate the band gap energy.

-

Sample Preparation:

-

Thin Films: Nb₂O₅ thin films are deposited on a transparent substrate (e.g., quartz or FTO glass) using methods like sol-gel spin coating, sputtering, or chemical vapor deposition.[12][13]

-

Powders: Nb₂O₅ powders are dispersed in a suitable solvent (e.g., ethanol) and sonicated to form a stable suspension. The suspension is then placed in a quartz cuvette. For diffuse reflectance measurements, the powder is pressed into a compact pellet.[14]

-

-

Data Acquisition:

-

Data Analysis (Tauc Plot Method):

-

The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the formula: α = 2.303 * A / t. For diffuse reflectance data, the Kubelka-Munk function is used.[15]

-

The Tauc equation is applied: (αhν)^n = A(hν - Eg), where hν is the photon energy, Eg is the band gap energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=2 for direct band gap and n=1/2 for indirect band gap).[16][17]

-

A graph of (αhν)^n versus hν (Tauc plot) is plotted. The linear portion of the curve is extrapolated to the x-axis (where (αhν)^n = 0) to determine the band gap energy (Eg).[15][17]

-

The following diagram illustrates the workflow for determining the band gap of Nb₂O₅ using UV-Vis spectroscopy and the Tauc plot method.

X-ray Photoelectron Spectroscopy (XPS) for Valence Band Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms near the surface of the material. For electronic structure analysis, it provides information about the valence band edge.

-

Sample Preparation: The Nb₂O₅ sample (thin film or powder pressed into a pellet) is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.[12]

-

Data Acquisition:

-

The sample is irradiated with a monochromatic X-ray source (typically Al Kα or Mg Kα).[12]

-

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Survey scans are performed to identify the elements present, followed by high-resolution scans of the Nb 3d, O 1s, and valence band regions.

-

-

Data Analysis:

-

The binding energy of the core levels is determined and used to identify the oxidation states of niobium and oxygen.

-

The valence band spectrum provides the density of occupied states. The valence band maximum (VBM) is determined by extrapolating the leading edge of the valence band spectrum to the baseline.

-

Ultraviolet Photoelectron Spectroscopy (UPS) for Work Function and Valence Band Edge

UPS is another surface-sensitive technique that uses a lower energy ultraviolet light source (typically He I or He II) to probe the valence electronic states with higher resolution than XPS. It is used to determine the work function and the precise energy of the valence band maximum.

-

Sample Preparation: Similar to XPS, the sample is placed in a UHV chamber. The sample must be conductive enough to avoid charging effects. For insulating samples, very thin films on a conductive substrate are used.[14]

-

Data Acquisition:

-

The sample is irradiated with a UV source.

-

The kinetic energy of the emitted photoelectrons is measured. The spectrum consists of the valence band region and a sharp cutoff at high binding energy (secondary electron cutoff).

-

-

Data Analysis:

-

The work function (Φ) is calculated from the secondary electron cutoff (E_cutoff) and the photon energy (hν) using the formula: Φ = hν - E_cutoff.

-

The valence band maximum (VBM) is determined by extrapolating the leading edge of the valence band spectrum, similar to XPS analysis.

-

Synthesis of Niobium Pentoxide

The electronic properties of Nb₂O₅ are highly dependent on the synthesis method, which influences the crystal structure, morphology, and defect concentration. Common synthesis techniques include hydrothermal, sol-gel, and chemical vapor deposition methods.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave.

-

Precursor Solution: A niobium precursor, such as niobium ammoniacal oxalate (B1200264) or niobium chloride, is dissolved in deionized water or another solvent.[2][18]

-

Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave. Mineralizers like ammonium (B1175870) fluoride (B91410) (NH₄F) may be added to control the morphology.[18] The autoclave is sealed and heated to a specific temperature (e.g., 130-200 °C) for a defined period (e.g., 4-40 hours).[2][18]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol, and then dried in an oven (e.g., at 60-80 °C).[2]

-

Calcination (Optional): The dried powder may be calcined at a high temperature (e.g., 300-1100 °C) to induce crystallization and phase transformations.[2]

Sol-Gel Synthesis

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

-

Sol Preparation: A niobium precursor, typically a niobium alkoxide like niobium(V) ethoxide (Nb(OC₂H₅)₅), is dissolved in an alcohol (e.g., ethanol).[19][20] A controlled amount of water and a catalyst (acid or base) are added to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

-

Gelation and Film Deposition: The sol is aged for a specific time. For thin film deposition, the sol is spin-coated or dip-coated onto a substrate. For powders, the sol is allowed to gel.

-

Drying and Heat Treatment: The gel is dried to remove the solvent and then heat-treated (annealed) at a specific temperature to form the desired crystalline phase of Nb₂O₅.

Aerosol-Assisted Chemical Vapor Deposition (AACVD)

AACVD is a technique where a precursor solution is aerosolized and transported to a heated substrate where the precursor decomposes to form a thin film.

-

Precursor Solution: A niobium precursor is dissolved in a suitable solvent.[12]

-

Aerosol Generation: The precursor solution is converted into an aerosol using a nebulizer.

-

Deposition: A carrier gas (e.g., Argon) transports the aerosol into a heated reactor containing the substrate. The solvent evaporates, and the precursor decomposes on the hot substrate surface, forming a Nb₂O₅ thin film.[12]

-

Annealing (Optional): The as-deposited film, which is often amorphous, can be annealed at high temperatures to induce crystallization.[12]

Conclusion

The electronic band structure of niobium pentoxide is a complex and fascinating area of study with significant implications for the development of advanced materials and devices. The ability to tailor its electronic properties through the control of its polymorphic form, stoichiometry, and synthesis conditions makes Nb₂O₅ a highly promising material. This guide has provided a comprehensive overview of the fundamental aspects of its electronic structure, detailed experimental protocols for its characterization and synthesis, and a summary of key quantitative data. Further research into the precise control of its electronic properties will undoubtedly unlock new and exciting applications.

References

- 1. Phase Equilibrium Relations in the Binary System Barium Oxide-Niobium Pentoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphs of Nb2O5 Compound and Their Electrical Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Properties of Spin-Coated Nb2O5 Films by the Sol-Gel Process for Electrochemical Applications | Building & Industrial Energy Systems Division [bies.lbl.gov]

- 10. Reduction and polymorphic transformation of B-Nb2O5 | Semantic Scholar [semanticscholar.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. arxiv.org [arxiv.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. scielo.br [scielo.br]

- 20. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]

A Beginner's Guide to the Synthesis of Niobium Oxide Nanoparticles

Audience: Researchers, scientists, and drug development professionals new to the field of nanomaterial synthesis.

This technical guide provides a comprehensive overview of the core methodologies for synthesizing niobium oxide (Nb₂O₅) nanoparticles. It is designed to be accessible for beginners, offering detailed experimental protocols, comparative data, and visual workflows for the most common and effective synthesis techniques.

Introduction to Niobium Oxide Nanoparticles

Niobium oxide, particularly in its most stable pentoxide form (Nb₂O₅), has garnered significant attention in various high-tech fields.[1][2] Its unique properties, including high chemical stability, notable biocompatibility, and versatile electronic and photocatalytic characteristics, make it a promising material for applications in catalysis, energy storage, biomedical devices, and drug delivery.[3][4] The synthesis method is a critical factor that dictates the final physicochemical properties of the nanoparticles, such as size, shape, crystallinity, and surface area, which in turn influence their performance in various applications.[1][2]

This guide focuses on three fundamental and widely used "wet chemical" methods for synthesizing Nb₂O₅ nanoparticles: the sol-gel process, hydrothermal synthesis, and co-precipitation. These methods are favored for their relative simplicity, low cost, and ability to control the final product's characteristics.[1][2][3]

Synthesis Methodologies

Sol-Gel Synthesis

The sol-gel method is a versatile bottom-up approach that involves the transition of a solution-phase precursor (a "sol") into a solid, porous network (a "gel").[3][5] This process allows for excellent control over particle size and purity at relatively low temperatures.[5] It typically involves the hydrolysis and polycondensation of a metal alkoxide precursor.

This protocol is based on the use of Niobium (V) ethoxide as the precursor.

-

Precursor Solution Preparation: In a clean glass beaker, dissolve 5g of Niobium (V) ethoxide (Nb(OC₂H₅)₅) in 90 ml of absolute ethanol (B145695). Stir the solution vigorously using a magnetic stirrer until the precursor is fully dissolved.[6]

-

Hydrolysis and Gelation: While continuing to stir, add 5 ml of ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (30%) dropwise to the beaker.[6] The addition of the base will catalyze the hydrolysis and condensation reactions, leading to the formation of a gel-like precipitate.

-

Aging: Allow the gel to age for 24 hours at room temperature. This step allows the polycondensation reactions to complete, strengthening the gel network.

-

Washing and Drying: Separate the gel from the solution via centrifugation. Wash the precipitate multiple times with deionized water to remove unreacted precursors and byproducts. Subsequently, dry the washed gel in an oven at 120°C for 24 hours to remove water and residual solvent.[7]

-

Calcination: Transfer the dried powder to a furnace for calcination. Heat the powder to a target temperature (e.g., 500°C - 750°C) for 2-4 hours in an air atmosphere.[6][8] Calcination removes organic residues and induces crystallization, forming the final Nb₂O₅ nanoparticles. The final crystalline phase (e.g., orthorhombic, pseudo-hexagonal) is highly dependent on the calcination temperature.[6][9]

Caption: Workflow for Nb₂O₅ nanoparticle synthesis via the sol-gel method.

| Precursor | Catalyst/Solvent | Calcination Temp. (°C) | Resulting Phase | Approx. Particle Size | Reference |

| Nb(OC₂H₅)₅ | NH₄OH / Ethanol | 500 | Amorphous/TT-Phase | - | [6] |

| Nb(OC₂H₅)₅ | NH₄OH / Ethanol | 650 | Orthorhombic (T-Phase) | ~733 nm (agglomerates) | [6][8] |

| Nb(OC₂H₅)₅ | NH₄OH / Ethanol | 750 | Orthorhombic (T-Phase) | - | [6] |

| NbCl₅ | Citric Acid / Ethylene Glycol | - | - | - | [3][5] |

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures and pressures in an aqueous solution to promote the crystallization of materials.[3] The reactions are carried out in a sealed vessel, typically a Teflon-lined stainless steel autoclave. This technique is highly effective for producing well-crystallized and morphologically controlled nanoparticles.[3][10]

This protocol is adapted from methods using niobium oxalate (B1200264) as a precursor.

-

Precursor Solution Preparation: Prepare an aqueous solution of ammonium niobium oxalate. For example, dissolve ammonium niobium oxalate in deionized water to achieve a desired concentration (e.g., 0.05 M).

-

Autoclave Treatment: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

-

Heating: Place the autoclave in an oven and heat it to a specific temperature, typically between 180°C and 220°C, for a duration of 2 to 24 hours.[10] The temperature, time, and precursor concentration are critical parameters that influence the size and morphology of the final nanoparticles.[9]

-

Cooling and Collection: After the reaction period, allow the autoclave to cool down to room temperature naturally. Open the autoclave carefully in a fume hood.

-

Washing and Drying: Collect the resulting white precipitate by filtration or centrifugation. Wash the product several times with deionized water and then with ethanol to remove any remaining ions and organic residues.

-

Final Product: Dry the washed powder in an oven at a low temperature (e.g., 80°C) for several hours to obtain the final niobium oxide nanoparticles. In many cases, a subsequent calcination step is not required as the hydrothermal process itself can yield crystalline products.[10]

Caption: Workflow for Nb₂O₅ nanoparticle synthesis via the hydrothermal method.

| Precursor | Temperature (°C) | Time (h) | Resulting Morphology | Approx. Particle Size | Reference |

| Niobium Oxalate | 200 | 2 | Spiky (core + nanorods) | 80 - 300 nm | [10] |

| Ammonium Niobium Oxalate | - | - | Layered (Deformed Orthorhombic) | - | [11] |

| Nb₂O₅ powder | - | - | - | - | [12] |

| - | - | 20 | Nanorods | - | [9] |

Co-Precipitation Synthesis

Co-precipitation is a straightforward and rapid method that involves precipitating a niobium salt from a solution by adding a precipitating agent, usually a base like ammonium hydroxide.[2] This technique is effective for producing amorphous hydrous niobium oxide, which can then be calcined to form crystalline Nb₂O₅.

This protocol is based on the precipitation of a niobium oxalate complex.

-

Precursor Solution Preparation: Dissolve a niobium precursor, such as ammonium niobate oxalate complex, in deionized water.[1] Alternatively, dissolve Niobium (V) oxalate hydrate (B1144303) and a secondary metal salt (if creating a mixed oxide) in deionized water.[13]

-

Heating: Gently heat the solution to around 70-80°C while stirring.[13]

-

Precipitation: Prepare a basic solution, such as aqueous ammonium hydroxide (NH₄OH). Add this solution dropwise to the heated precursor solution until the pH reaches a target value (e.g., pH 8.5-9.0).[1][14] A precipitate will form immediately.

-

Aging and Washing: Continue stirring the mixture for a period (e.g., overnight) to ensure complete precipitation.[13] Afterwards, filter the precipitate and wash it thoroughly with deionized water to remove soluble byproducts.

-

Drying: Dry the collected solid in an oven, typically at 110-120°C for 12-24 hours, to obtain a fine powder of hydrous niobium oxide.[7][13]

-

Calcination: Calcine the dried powder in a furnace at temperatures ranging from 400°C to 600°C to dehydrate the material and induce crystallization into the desired Nb₂O₅ phase.[1][14]

Caption: Workflow for Nb₂O₅ nanoparticle synthesis via co-precipitation.

| Precursor | Precipitating Agent | Calcination Temp. (°C) | Approx. Particle Size | Notes | Reference |

| Ammonium Niobate Oxalate | Aqueous Ammonia | 400 | ~4 nm | Synthesis at pH 8.5 | [1] |

| Ammonium Niobate Oxalate | NH₄OH | - | 20-50 nm | Synthesis in water-ethanol | [1] |

| NbCl₅ | NH₄OH | - | - | - | [7] |

| Niobium (V) Oxalate Hydrate | NH₄OH + NaOH | 450 | - | Used for Ni-Nb-O mixed oxides | [13][14] |

Characterization Techniques

Once synthesized, the nanoparticles must be characterized to confirm their properties. For a beginner, the following techniques are fundamental:

-

X-Ray Diffraction (XRD): Used to determine the crystalline phase (e.g., orthorhombic, pseudo-hexagonal) and estimate the average crystallite size of the nanoparticles.[3][15]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and the degree of agglomeration of the nanoparticle powders.[3][8]

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging to analyze the precise size, shape, and crystalline structure of individual nanoparticles.[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify chemical bonds and surface functional groups, confirming the formation of the metal oxide and the removal of organic precursors after calcination.[3]

Comparative Summary of Synthesis Methods

| Method | Key Advantages | Key Disadvantages | Typical Particle Size | Crystallinity Control |

| Sol-Gel | High purity, good homogeneity, excellent size control, low processing temperature.[5] | Precursors can be expensive and sensitive to moisture; process can be time-consuming. | 5 - 100 nm | Good; controlled by calcination temperature.[6] |

| Hydrothermal | Produces highly crystalline particles, allows for morphology control (nanorods, spiky spheres), low energy consumption.[3][10] | Requires specialized high-pressure equipment (autoclave), safety precautions necessary. | 50 - 500 nm | Excellent; achieved directly during synthesis. |

| Co-Precipitation | Simple, rapid, inexpensive, suitable for large-scale production.[2] | Can be difficult to control particle size and morphology, may lead to agglomeration.[1] | 4 - 100 nm | Moderate; requires post-synthesis calcination. |

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nanorh.com [nanorh.com]

- 5. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Synthesis, acid properties and catalysis by niobium oxide nanostructured materials - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00238E [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Spiky niobium oxide nanoparticles through hydrothermal synthesis | Journal of Materials Research | Cambridge Core [cambridge.org]

- 11. Hydrothermal synthesis of octahedra-based layered niobium oxide and its catalytic activity as a solid acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Video: Chemical Precipitation Method for the Synthesis of Nb2O5 Modified Bulk Nickel Catalysts with High Specific Surface Area [jove.com]

- 14. Chemical Precipitation Method for the Synthesis of Nb2O5 Modified Bulk Nickel Catalysts with High Specific Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Phases of Niobium Oxide and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various phases of niobium oxide, with a detailed focus on their stability, thermodynamic properties, and synthesis. This document is intended to serve as a valuable resource for researchers and professionals working with niobium-based materials in fields ranging from catalysis and electronics to biomedical applications and drug development.

Introduction to Niobium Oxides

Niobium, a transition metal, is known to form a variety of oxides with different stoichiometries and crystal structures, primarily due to its ability to adopt multiple oxidation states, ranging from +2 to +5. The most common and stable oxides are niobium monoxide (NbO), niobium dioxide (NbO₂), and niobium pentoxide (Nb₂O₅). Among these, Nb₂O₅ is the most thermodynamically stable and has garnered significant attention for its rich polymorphism. The specific phase of niobium oxide synthesized is highly dependent on factors such as temperature, pressure, and the synthesis method employed. Understanding the stability and phase transformations of these oxides is crucial for tailoring their properties for specific applications.

Phases of Niobium Oxide

The niobium-oxygen system is complex, featuring several stable and metastable phases. The primary stoichiometric oxides are NbO, NbO₂, and Nb₂O₅. Additionally, several non-stoichiometric suboxides exist, particularly between the NbO₂ and Nb₂O₅ phases.

Niobium Monoxide (NbO)

Niobium monoxide is a gray solid with metallic conductivity. It possesses a unique cubic crystal structure where both niobium and oxygen atoms have square planar coordination. This structure is a defective rock-salt lattice with ordered vacancies. NbO is a superconductor at low temperatures.

Niobium Dioxide (NbO₂)

Niobium dioxide is a semiconductor that exhibits a metal-insulator transition at high temperatures. It has a distorted rutile crystal structure at room temperature, which transforms to a rutile structure at elevated temperatures.

Niobium Pentoxide (Nb₂O₅)

Niobium pentoxide is the most stable oxide of niobium and is a wide-bandgap semiconductor. It is known for its extensive polymorphism, with more than 15 identified crystalline phases. The most common polymorphs are designated as TT, T, B, M, and H phases, each with a distinct crystal structure and stability range. The formation and transformation between these phases are primarily driven by temperature.

Stability of Niobium Oxide Phases

The stability of niobium oxide phases is a critical factor that dictates their synthesis and application. Temperature is the most significant parameter influencing which phase is thermodynamically favored.

Thermodynamic Stability

The thermodynamic stability of the main niobium oxides can be compared using their standard Gibbs free energy of formation. Niobium pentoxide (Nb₂O₅) is the most thermodynamically stable oxide of niobium. The lower oxides, NbO and NbO₂, can be formed under reducing conditions or at high temperatures where oxygen partial pressure is low.

Table 1: Thermodynamic Data for Niobium Oxides

| Niobium Oxide Phase | Standard Gibbs Free Energy of Formation (ΔGf°) at 298.15 K (kJ/mol) |

| NbO | -378.6 |

| NbO₂ | Not readily available in the search results |

| Nb₂O₅ | Not readily available in the search results |

Note: Comprehensive and directly comparable standard Gibbs free energy of formation values for all phases at standard conditions were not consistently available across the search results. The provided value for NbO is from a single source and should be considered in context.

Thermal Stability and Phase Transitions

The various polymorphs of Nb₂O₅ exhibit a clear temperature-dependent phase transition sequence. Generally, amorphous Nb₂O₅ crystallizes into the lower-temperature phases (TT or T) first, and with increasing temperature, transforms into the more stable, higher-temperature phases.

Table 2: Thermal Stability and Phase Transition Temperatures of Nb₂O₅ Polymorphs

| Nb₂O₅ Polymorph | Crystal System | Typical Formation/Transition Temperature (°C) | Notes |

| Amorphous | - | Low temperatures (e.g., via sol-gel) | Precursor to crystalline phases. |

| TT-Nb₂O₅ | Pseudohexagonal | ~500 | Forms from amorphous precursor. |

| T-Nb₂O₅ | Orthorhombic | 600 - 800 | Transforms from TT-Nb₂O₅. |

| B-Nb₂O₅ | Monoclinic | 750 - 850 | Can form during the transition from T to H phase. |

| M-Nb₂O₅ | Monoclinic | ~800 | A metastable phase. |

| H-Nb₂O₅ | Monoclinic | ≥ 950 | The most thermodynamically stable polymorph of Nb₂O₅. |

Note: The transition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of impurities.

The logical relationship of the temperature-induced phase transformations of Nb₂O₅ can be visualized as a sequential process.

Experimental Protocols for Synthesis

The synthesis method plays a pivotal role in determining the resulting phase and morphology of niobium oxides. Below are detailed methodologies for common synthesis techniques.

Sol-Gel Synthesis of T-Nb₂O₅

The sol-gel method is a versatile technique for preparing niobium oxide powders and films at relatively low temperatures.

Objective: To synthesize T-Nb₂O₅ powder.

Materials:

-

Niobium (V) ethoxide (Nb(OC₂H₅)₅)

-

Absolute ethanol (B145695) (C₂H₅OH)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (concentrated) or deionized water

-

Beakers, magnetic stirrer, furnace

Procedure:

-

Precursor Solution Preparation: Dissolve a specific amount of niobium (V) ethoxide in absolute ethanol in a beaker under vigorous stirring. A typical concentration is around 0.1 M.

-

Hydrolysis:

-

Rapid Hydrolysis: Add a concentrated ammonium hydroxide solution dropwise to the precursor solution while stirring. This will cause the rapid precipitation of an amorphous niobium oxide hydrate.

-

Slow Hydrolysis: Alternatively, add a small amount of deionized water to the precursor solution to induce slower hydrolysis.

-

-

Aging: Allow the resulting gel to age for a period of time (e.g., 24 hours) at room temperature to complete the hydrolysis and condensation reactions.

-

Drying: Dry the gel in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent, resulting in an amorphous powder.

-

Calcination: Calcine the dried powder in a furnace in an air atmosphere. To obtain the T-Nb₂O₅ phase, a calcination temperature between 600 °C and 800 °C is typically used for several hours (e.g., 2-4 hours). The heating and cooling rates should be controlled to ensure phase purity. A heating rate of 5 °C/min is common.

Hydrothermal Synthesis of Orthorhombic Nb₂O₅ Nanorods

Hydrothermal synthesis is a method that utilizes high-pressure and high-temperature aqueous solutions to crystallize materials.

Objective: To synthesize orthorhombic Nb₂O₅ nanorods.

Materials:

-

Niobium (V) chloride (NbCl₅) or ammonium niobium oxalate

-

Oxalic acid dihydrate (C₂H₄O₆·2H₂O)

-

Hexamethylenetetramine (HMTA)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Centrifuge, oven, furnace

Procedure:

-

Precursor Solution Preparation: Dissolve NbCl₅ in deionized water under vigorous stirring to form a white flocculent precipitate. Then, add oxalic acid dihydrate to the suspension until it becomes a clear solution.

-

Addition of HMTA: Add HMTA to the precursor solution.

-

Hydrothermal Reaction: Transfer the final solution into a Teflon-lined autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a defined period (e.g., 14 hours).

-

Collection and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed product in an oven at a low temperature (e.g., 60-80 °C).

-

Calcination: To obtain the orthorhombic T-Nb₂O₅ phase, anneal the dried powder in a furnace at around 600 °C for 3 hours in an air atmosphere.

Anodization for Amorphous Nb₂O₅ Films

Anodization is an electrochemical process that grows a controlled oxide layer on the surface of a metal.

Objective: To form a uniform amorphous Nb₂O₅ film on a niobium foil.

Materials:

-

Niobium foil (high purity)

-

Ethylene (B1197577) glycol

-

Ammonium fluoride (B91410) (NH₄F)

-

Deionized water

-

DC power supply

-

Platinum foil (as cathode)

-

Electrochemical cell

Procedure:

-

Substrate Preparation: Clean the niobium foil by sonicating it in acetone, ethanol, and deionized water sequentially to remove any surface contaminants.

-

Electrolyte Preparation: Prepare the electrolyte by dissolving a specific concentration of ammonium fluoride (e.g., 0.5 wt%) in ethylene glycol containing a small amount of deionized water (e.g., 2 vol%).

-

Anodization Setup: Set up a two-electrode electrochemical cell with the niobium foil as the anode and a platinum foil as the cathode.

-

Anodization Process: Immerse the electrodes in the electrolyte and apply a constant DC voltage (e.g., 20-60 V) for a specific duration (e.g., 1-2 hours). The growth of the oxide film can be monitored by the current density, which typically decreases over time.

-

Post-treatment: After anodization, rinse the niobium foil with deionized water and dry it in a stream of nitrogen. The resulting film is typically amorphous Nb₂O₅.

Solid-State Synthesis of NbO and NbO₂

Solid-state reaction involves heating a mixture of solid reactants to high temperatures to induce a chemical reaction.

Objective: To synthesize NbO and NbO₂ powders.

Materials:

-

Niobium pentoxide (Nb₂O₅) powder

-

Niobium (Nb) powder (for NbO synthesis)

-

Tube furnace with controlled atmosphere capabilities

-

Alumina (B75360) crucible

-

Ball mill or mortar and pestle

Procedure for NbO Synthesis (Comproportionation):

-

Mixing: Mix Nb₂O₅ and Nb powders in a stoichiometric ratio of 1:3 by molar mass. Homogenize the mixture using a ball mill or by grinding in a mortar and pestle.

-

Pelletizing: Press the mixed powder into a pellet to ensure good contact between the reactants.

-

Reaction: Place the pellet in an alumina crucible and heat it in a tube furnace under a vacuum or an inert atmosphere (e.g., argon). The reaction is typically carried out at a high temperature, for example, by heating to 1700 °C for several hours. The overall reaction is: Nb₂O₅ + 3Nb → 5NbO.

Procedure for NbO₂ Synthesis (Reduction):

-

Mixing: Mix Nb₂O₅ powder with a reducing agent, such as carbon, or use a controlled reducing atmosphere like a mixture of CO/CO₂ or H₂/H₂O.

-

Reaction: Heat the mixture or the Nb₂O₅ powder in the controlled atmosphere at a high temperature (e.g., 1100-1200 °C) for an extended period. The specific conditions will depend on the reducing agent and desired stoichiometry.

Characterization of Niobium Oxide Phases

The identification and characterization of the different niobium oxide phases are typically performed using a combination of analytical techniques.

Table 3: Key Characterization Techniques for Niobium Oxide Phases

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, crystallite size, and lattice parameters. Each niobium oxide phase has a unique diffraction pattern. |

| Raman Spectroscopy | Vibrational modes of the Nb-O bonds, providing a fingerprint for each phase. It is very sensitive to the local structure and polymorphism. |

| Transmission Electron Microscopy (TEM) | Morphology, particle size, and crystal structure at the nanoscale. Selected area electron diffraction (SAED) can be used for phase identification of individual nanocrystals. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of niobium, which helps in distinguishing between NbO, NbO₂, and Nb₂O₅. |

| Thermal Analysis (TGA/DSC) | Thermal stability, phase transition temperatures, and mass changes during heating. |

Conclusion

The niobium oxide system offers a rich variety of phases with distinct crystal structures and properties. The stability of these phases is predominantly governed by temperature, with a clear progression from amorphous to various crystalline polymorphs of Nb₂O₅ upon heating. The lower oxides, NbO and NbO₂, can be synthesized under specific reducing conditions. A thorough understanding of the phase stability and the ability to control the synthesis through methods like sol-gel, hydrothermal, and anodization are essential for harnessing the full potential of niobium oxides in diverse technological applications. This guide provides a foundational understanding and practical methodologies to aid researchers and professionals in their work with these versatile materials.

An In-depth Technical Guide to the Safe Handling of Niobium (V) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for niobium (V) ethoxide (Nb(OC₂H₅)₅), a precursor widely utilized in materials science, catalysis, and nanotechnology.[1] Due to its reactive nature, a thorough understanding of its properties and associated hazards is critical for safe laboratory operations.

Core Safety and Hazard Information

Niobium (V) ethoxide is a flammable and corrosive liquid that reacts with moisture.[2][3] It is classified as a flammable liquid and is known to cause severe skin burns and eye damage.[2][4] The primary hazards are associated with its flammability, corrosivity, and reactivity, particularly with water and moist air.[5]

Health Hazards

Direct contact with niobium (V) ethoxide can cause serious eye irritation and skin irritation.[5] Inhalation may lead to irritation of the respiratory tract, and ingestion may be harmful.[5] Upon contact with water, it hydrolyzes to form niobium oxides and ethanol (B145695). Overexposure to the hydrolysis product, ethanol, can have narcotic effects such as headache, nausea, and drowsiness.[5]

Fire and Explosion Hazards

Niobium (V) ethoxide is a combustible liquid.[5] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back. Containers may explode when heated. In case of fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.

Quantitative Data Summary

The following table summarizes key quantitative data for niobium (V) ethoxide, compiled from various safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₅NbO₅ | [2] |

| Molecular Weight | 318.22 g/mol | [1][5] |

| Appearance | Pale yellow to gold liquid | [2][5] |

| Boiling Point | 142 °C @ 0.1 mm Hg | [3][5] |

| Melting Point | 5 - 6 °C | [3][5] |

| Flash Point | 36 °C / 96.8 °F | |

| Density | 1.268 g/mL at 25 °C | [3][5] |

| Vapor Density | 10.97 | |

| Refractive Index | n20/D 1.516 | [3][5] |

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safe handling of niobium (V) ethoxide, a combination of engineering controls and personal protective equipment is mandatory.

-

Engineering Controls: All work with niobium (V) ethoxide should be conducted in a well-ventilated area, preferably within a chemical fume hood. Explosion-proof electrical, ventilating, and lighting equipment should be used. Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[5]

-

Personal Protective Equipment:

-

Eye Protection: Chemical goggles are required. Contact lenses should not be worn.[5] For operations with a higher risk of splashing, a face shield should also be used.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[5]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

-

Handling, Storage, and Disposal

Handling

-

Avoid all eye and skin contact and do not breathe vapor and mist.[5]

-

Use only under a chemical fume hood.

-

Keep away from heat, open flames, and sparks. No smoking.[5]

-

Use only non-sparking tools.[5]

-

Containers and transfer lines require grounding during use to prevent static discharge.[5]

-

Wash hands thoroughly after handling.[5]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store under an inert atmosphere due to its moisture sensitivity.

-

Store away from heat, sparks, and flame.

-

Incompatible materials include moist air, oxidizing agents, strong acids, and halogens.[5]

Disposal

-

Dispose of contents and container to an approved waste disposal plant.

-

Incineration is a recommended method of disposal.[5]

-

Do not dispose of waste into the sewer system.[5]

-

All disposal practices must be in accordance with local, state, and federal regulations.[5]

Emergency Procedures

-

Accidental Release: Evacuate unnecessary personnel.[5] Remove all sources of ignition. Contain any spills with dikes or absorbents to prevent migration into sewers or streams.[5] Clean up spills using an absorbent material and place in an appropriate container for disposal. Use only non-sparking tools for cleanup.[5]

-

First Aid:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[5]

-

Skin Contact: Wash with plenty of soap and water.[5]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[5]

-

Ingestion: Never give anything by mouth to an unconscious person. Get medical advice/attention.[5] Do NOT induce vomiting.

-

Experimental Protocols

Niobium (V) ethoxide is a key precursor in the synthesis of niobium-based materials. The following are representative protocols for its use in common laboratory procedures.

Sol-Gel Synthesis of Niobium Oxide (Nb₂O₅) Nanoparticles

This protocol outlines a general procedure for the synthesis of niobium oxide nanoparticles. Specific parameters may require optimization.

-

Preparation of the Precursor Solution: In a controlled inert atmosphere (e.g., a glovebox), dissolve a measured amount of niobium (V) ethoxide in absolute ethanol. The solution should be stirred vigorously.

-

Hydrolysis: While stirring, slowly add a hydrolyzing agent. Common agents include a mixture of ethanol and an aqueous solution of ammonia (B1221849) or acetic acid.[5] The slow addition is crucial to control the hydrolysis and condensation reactions that lead to particle formation.

-

Gelation and Aging: Continue stirring the solution until a gel is formed. The gel is then typically aged for a period, which can range from a few hours to a day, to allow the network to strengthen.

-

Drying: The wet gel is dried to remove the solvent. This can be done at a moderately elevated temperature.

-

Calcination: The dried gel is then calcined at a high temperature (e.g., 500-750 °C) for a specified duration (e.g., 2 hours) to remove organic residues and crystallize the niobium oxide nanoparticles.

Generalized Metal-Organic Chemical Vapor Deposition (MOCVD) of Niobium Oxide Thin Films

This is a generalized workflow for the deposition of niobium-containing thin films using MOCVD. The specific parameters (temperature, pressure, flow rates) will be highly dependent on the MOCVD reactor configuration and desired film properties.

-

Precursor Handling: The niobium (V) ethoxide precursor is loaded into a bubbler or vaporizer under an inert atmosphere to prevent premature reaction with air and moisture.

-

Vaporization and Transport: The precursor is heated to a temperature sufficient to generate adequate vapor pressure without causing thermal decomposition. An inert carrier gas (e.g., argon or nitrogen) is flowed through the bubbler to transport the precursor vapor into the deposition chamber.

-

Deposition: The substrate is heated to the desired deposition temperature, which can range from 50 to 700 °C. The precursor vapor, along with any co-reactants (such as an oxidizing agent like oxygen or water vapor), is introduced into the chamber. The precursor decomposes on the hot substrate surface to form a niobium-containing thin film.

-

Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the system is cooled down under an inert gas flow.

Visualizations

Logical Relationships of Hazards and Precautions

References

understanding the stoichiometry of niobium oxides

An In-depth Technical Guide to the Stoichiometry of Niobium Oxides

Niobium, a transition metal, exhibits a rich and complex oxide chemistry, primarily due to its ability to exist in multiple oxidation states, most notably +2, +4, and +5. This versatility gives rise to a range of stoichiometric and non-stoichiometric oxides, each with distinct crystal structures and physicochemical properties.[1][2] This guide provides a comprehensive overview of the principal niobium oxides, their synthesis, and the analytical techniques employed for their characterization, tailored for researchers, scientists, and professionals in drug development and materials science.

Principal Stoichiometric Niobium Oxides

The niobium-oxygen system is characterized by three stable oxide phases: niobium monoxide (NbO), niobium dioxide (NbO2), and niobium pentoxide (Nb2O5).[1][2] Each of these compounds has a narrow single-phase region in the Nb-O phase diagram.[1]

-

Niobium Monoxide (NbO): In this oxide, niobium is in the +2 oxidation state. NbO possesses a distinctive cubic crystal structure related to the rock salt (NaCl) lattice, but with ordered vacancies of both Nb and O atoms.[2] It is known to become superconductive at a critical temperature of approximately 1.38 K.[2]

-

Niobium Dioxide (NbO2): Featuring niobium in the +4 oxidation state, NbO2 typically exhibits a distorted rutile-type crystal structure.[3] It is a semiconductor that can undergo a temperature-induced insulator-to-metal transition.

-